REACTION_CXSMILES
|
N1C=CC=CC=1.[CH3:7][C:8]1([CH2:18][OH:19])[CH2:17][CH2:16][C:11]2([O:15][CH2:14][CH2:13][O:12]2)[CH2:10][CH2:9]1>C(Cl)Cl.[O-2].[Cr+4].[O-2]>[CH3:7][C:8]1([CH:18]=[O:19])[CH2:17][CH2:16][C:11]2([O:12][CH2:13][CH2:14][O:15]2)[CH2:10][CH2:9]1 |f:3.4.5|
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC2(OCCO2)CC1)CO
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
14.53 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
123 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
chromium (IV) oxide
|
Quantity
|
8.47 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+4].[O-2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then decanted into a seperatory funnel
|
Type
|
WASH
|
Details
|
the residue was washed with ethyl ether (40 mL and 50 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with 5% aqueous sodium hydroxide solution (2×40 mL), 5% aqueous hydrochloric acid solution (3×40 mL), saturated aqueous sodium bicarbonate solution (3×40 mL) and brine (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC2(OCCO2)CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.24 mmol | |
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |